molecular formula C8H12ClN3O2 B12928653 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one CAS No. 66429-95-6

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one

Cat. No.: B12928653
CAS No.: 66429-95-6
M. Wt: 217.65 g/mol
InChI Key: GJSVICVTUOWWIY-UHFFFAOYSA-N
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Description

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one is a chemical compound with a molecular formula of C8H12ClN3O2 It is a pyridazinone derivative, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylpyridazin-3(2H)-one and 2-hydroxyethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone
  • 4-Chloro-5-(4-morpholinyl)-3(2H)-pyridazinone
  • 4-Chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone

Uniqueness

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro group, hydroxyethyl group, and methylamino group makes it a versatile compound for various research applications.

Properties

CAS No.

66429-95-6

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

4-chloro-5-[2-hydroxyethyl(methyl)amino]-2-methylpyridazin-3-one

InChI

InChI=1S/C8H12ClN3O2/c1-11(3-4-13)6-5-10-12(2)8(14)7(6)9/h5,13H,3-4H2,1-2H3

InChI Key

GJSVICVTUOWWIY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)N(C)CCO)Cl

Origin of Product

United States

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